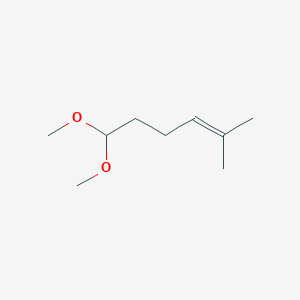
6,6-Dimethoxy-2-methylhex-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethoxy-2-methylhex-2-ene is an organic compound with the molecular formula C9H18O2. It is characterized by the presence of two methoxy groups and a methyl group attached to a hexene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethoxy-2-methylhex-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 2-methylhex-2-ene with methanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid
Solvent: Methanol or other suitable solvents
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethoxy-2-methylhex-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6,6-Dimethoxy-2-methylhex-2-ene finds applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6,6-Dimethoxy-2-methylhex-2-ene exerts its effects involves interactions with specific molecular targets. The methoxy groups and the double bond in the hexene backbone play crucial roles in its reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6,6-Dimethoxy-2-methyl-2-hexene
- 2,2-Dimethoxy-3-methylbutane
- 2,2-Dimethoxypropane
Uniqueness
6,6-Dimethoxy-2-methylhex-2-ene is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The presence of two methoxy groups and a methyl group on the hexene backbone differentiates it from other similar compounds, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
2006-05-5 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
6,6-dimethoxy-2-methylhex-2-ene |
InChI |
InChI=1S/C9H18O2/c1-8(2)6-5-7-9(10-3)11-4/h6,9H,5,7H2,1-4H3 |
InChI Key |
NHPQZDRVSLYMOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















